3-Methoxybenzenesulfonyl fluoride
Overview
Description
3-Methoxybenzenesulfonyl fluoride is a chemical compound with the empirical formula C7H7FO3S . It is used in click chemistry reactions, where it serves as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Synthesis Analysis
Sulfonyl fluorides, such as 3-Methoxybenzenesulfonyl fluoride, have been synthesized using various methods. Some of these methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The molecular structure of 3-Methoxybenzenesulfonyl fluoride consists of a benzene ring with a methoxy group (-OCH3) and a sulfonyl fluoride group (-SO2F) attached to it . The molecular weight of this compound is 190.19 g/mol .Chemical Reactions Analysis
3-Methoxybenzenesulfonyl fluoride is used in click chemistry reactions . These reactions are characterized by their high yields, mild reaction conditions, and the ability to tolerate a wide range of functional groups .Physical And Chemical Properties Analysis
3-Methoxybenzenesulfonyl fluoride is a liquid at room temperature . It has a refractive index of 1.5038 and a density of 1.3071 at 25 °C .Scientific Research Applications
Peptide Synthesis
3-Methoxybenzenesulfonyl fluoride is utilized in peptide synthesis. Substituted benzenesulfonyl groups, including p-methoxybenzenesulfonyl, are introduced in tryptophan for peptide synthesis. These groups have shown stability and efficacy in the synthesis of peptides like bombesin and dynorphin (Fukuda et al., 1982).
Analytical Chemistry
In analytical chemistry, 3-methoxybenzenesulfonyl fluoride is used for labeling in capillary electrophoresis. It has been applied in the quantitative analysis of alendronate in pharmaceutical forms, demonstrating its utility in sensitive and low-cost analytical methods (Huang, Teng, & Wang, 2018).
Synthesis of Sulfonyl Fluoride Substitutes
This compound plays a role in the synthesis of sulfonyl fluoride substitutes. It's used in a rhodium(III)-catalyzed oxidative coupling process for preparing 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride-substituted γ-lactams (Wang et al., 2018).
Fluorinated Material Degradation
It's involved in the degradation of fluorinated materials, where the generated fluoride ion is reused in various syntheses, illustrating its role in recycling and environmental applications (Iwai et al., 2010).
Organic Synthesis
3-Methoxybenzenesulfonyl fluoride is used in the synthesis of fluorinated methoxy arenes, which are significant in agrochemicals and pharmaceuticals. It's employed in innovative techniques for the synthesis of monofluoromethoxy arenes (Leung & Sammis, 2015).
Fluoride Detection
The compound is used in developing analytical methods for detecting fluoride in environmental samples. It's part of a labeling reagent used in liquid chromatography for detecting glyphosate and AMPA in water, showcasing its role in environmental monitoring (Sun et al., 2010).
Polymer Synthesis
In polymer science, aminobenzenesulfonyl fluorides, which include derivatives of 3-methoxybenzenesulfonyl fluoride, are used for synthesizing polymers and copolymers containing sulfonic acid groups, demonstrating its importance in material science (Hart & Timmerman, 1960).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxybenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNAVGZAZZJBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzenesulfonyl fluoride | |
CAS RN |
882670-26-0 | |
Record name | 882670-26-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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